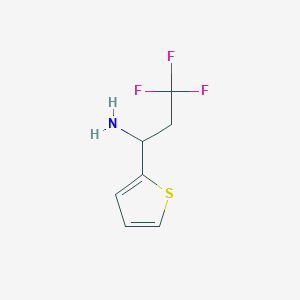
3,3,3-Trifluoro-1-(2-thienyl)propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-Trifluoro-1-(2-thienyl)propylamine is an organic compound with the molecular formula C7H8F3NS It is characterized by the presence of a trifluoromethyl group attached to a propylamine chain, which is further connected to a thienyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(2-thienyl)propylamine typically involves the reaction of 2-thienylacetonitrile with trifluoroacetic acid and subsequent reduction. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
3,3,3-Trifluoro-1-(2-thienyl)propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include trifluoromethyl ketones, amine derivatives, and substituted thienyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .
科学的研究の応用
3,3,3-Trifluoro-1-(2-thienyl)propylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用機序
The mechanism by which 3,3,3-Trifluoro-1-(2-thienyl)propylamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act on enzymes involved in metabolic processes, leading to changes in cellular function. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
類似化合物との比較
Similar Compounds
3,3,3-Trifluoro-1,2-propanediol: Another trifluoromethyl compound with different functional groups.
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with neuroprotective properties.
Uniqueness
3,3,3-Trifluoro-1-(2-thienyl)propylamine is unique due to its combination of a trifluoromethyl group and a thienyl ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high stability and reactivity .
生物活性
3,3,3-Trifluoro-1-(2-thienyl)propylamine is an organic compound notable for its trifluoropropylamine structure combined with a thienyl group. This unique configuration enhances its chemical properties and biological activities, making it a subject of interest in pharmacological research.
Structural Characteristics
The compound features:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Thienyl Group : A five-membered heterocyclic structure containing sulfur, contributing to unique reactivity profiles.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its potential pharmacological applications. The following key areas have been investigated:
- Binding Affinity : Interaction studies have shown that this compound exhibits significant binding affinity with various biological targets, which is crucial for understanding its mechanism of action and therapeutic potential.
- Pharmacological Applications : The compound's structural features suggest potential applications in treating conditions influenced by serotonin receptors and possibly other neurotransmitter systems.
Comparative Analysis with Analog Compounds
A comparative analysis highlights how this compound stands out among similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4,4,4-Trifluoro-1-(2-thienyl)butanamide | Similar trifluorinated structure | Enhanced lipophilicity |
| 2-Thienylmethylamine | Lacks trifluoromethyl group | Potentially lower reactivity |
| 1-(2-Thienyl)-N,N-dimethylpropanamine | Dimethyl substitution | Different pharmacokinetics |
This table illustrates that the trifluoromethyl group combined with the thienyl structure may provide distinct reactivity profiles and biological activities compared to these analogs .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to or including thienyl structures. For instance:
- Serotonin Receptor Interaction : Research has shown that compounds with similar thienyl structures can act as selective serotonin receptor antagonists. These findings suggest that this compound could potentially exhibit similar receptor interactions .
- Predictive Modeling : Advanced computational methods such as artificial neural networks have been employed to predict the biological activity of compounds containing thienyl groups. These models indicate a strong correlation between structural features and biological efficacy .
Synthesis Methods
The synthesis of this compound can be achieved through several chemical reactions that leverage its structural characteristics. These methods are critical for producing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.
特性
分子式 |
C7H8F3NS |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
3,3,3-trifluoro-1-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H8F3NS/c8-7(9,10)4-5(11)6-2-1-3-12-6/h1-3,5H,4,11H2 |
InChIキー |
ZESMHAYBEKXHNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(CC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















